Nlrp3-IN-15
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Overview
Description
Nlrp3-IN-15 is a small molecule inhibitor that targets the NOD-like receptor protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by regulating the activation of caspase-1 and the production of pro-inflammatory cytokines such as interleukin-1β and interleukin-18 . Dysregulation of the NLRP3 inflammasome has been implicated in various inflammatory and autoimmune diseases, making this compound a significant compound in therapeutic research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nlrp3-IN-15 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the compound’s inhibitory activity. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process while maintaining the quality and consistency of the final product. This involves optimizing reaction conditions, using large-scale reactors, and implementing stringent quality control measures. The use of automated systems and continuous flow chemistry can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
Nlrp3-IN-15 undergoes various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions are typically derivatives of this compound with modified functional groups that can enhance or modulate its biological activity. These derivatives are often tested for their efficacy in inhibiting the NLRP3 inflammasome .
Scientific Research Applications
Nlrp3-IN-15 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of NLRP3 inhibitors.
Biology: Employed in cell-based assays to investigate the role of the NLRP3 inflammasome in various biological processes.
Medicine: Explored as a potential therapeutic agent for treating inflammatory and autoimmune diseases such as arthritis, Alzheimer’s disease, and inflammatory bowel disease.
Comparison with Similar Compounds
Similar Compounds
MCC950: A well-known NLRP3 inhibitor that also targets the inflammasome complex.
CY-09: Another small molecule inhibitor of NLRP3 with a different chemical structure.
OLT1177: A β-sulfonyl nitrile compound that inhibits NLRP3 activation.
Uniqueness of Nlrp3-IN-15
This compound is unique in its specific binding affinity and inhibitory potency against the NLRP3 inflammasome. Its distinct chemical structure allows for selective targeting of the NLRP3 protein, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C22H19NO4 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
6-(2-hydroxyethyl)-18-methyl-3-oxa-6-azapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-1(13),2(10),4(9),14,16,18,20-heptaene-11,12-dione |
InChI |
InChI=1S/C22H19NO4/c1-12-3-2-4-14-13(12)5-6-16-18(14)20(25)21(26)19-15-7-8-23(9-10-24)11-17(15)27-22(16)19/h2-6,24H,7-11H2,1H3 |
InChI Key |
GCYKCXXLWUWUFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC3=C(C2=CC=C1)C(=O)C(=O)C4=C3OC5=C4CCN(C5)CCO |
Origin of Product |
United States |
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